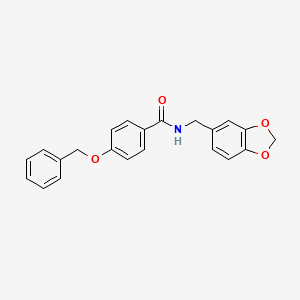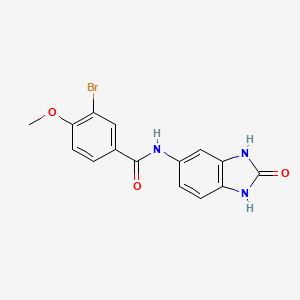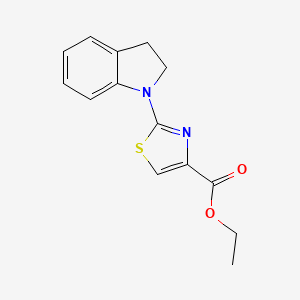
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate
説明
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate (EDT) is a chemical compound that has been extensively studied due to its potential applications in scientific research. EDT belongs to the family of heterocyclic compounds, which are molecules containing at least one atom that is not a carbon or a hydrogen atom.
作用機序
The mechanism of action of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate is not fully understood, but it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The exact molecular targets of this compound are still under investigation, and further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, antibacterial, and antifungal activities, this compound has also been reported to have anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.
実験室実験の利点と制限
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its potential applications in animal studies.
将来の方向性
There are several future directions for research on ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Further studies are also needed to evaluate the potential applications of this compound in animal models of cancer and other diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for drug discovery and chemical biology studies. Although the mechanism of action of this compound is not fully understood, its anticancer, antibacterial, and antifungal activities make it a promising candidate for the development of new therapies. Further research is needed to fully elucidate the molecular targets of this compound and its mechanism of action, as well as to evaluate its potential applications in animal models of disease.
科学的研究の応用
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to exhibit potent anticancer activity in vitro, and its mechanism of action has been extensively studied. This compound has also been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-13(17)11-9-19-14(15-11)16-8-7-10-5-3-4-6-12(10)16/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWUBVMHIXKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(benzyloxy)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4399346.png)
![N-(4-ethoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]propanamide](/img/structure/B4399353.png)
![N,N-dimethyl-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4399355.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
![5-chloro-N-[3-(propionylamino)phenyl]-1-naphthamide](/img/structure/B4399362.png)
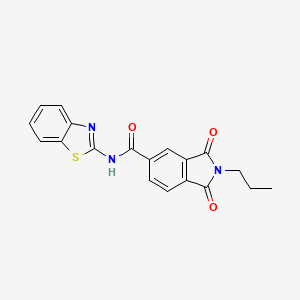
![ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4399372.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)
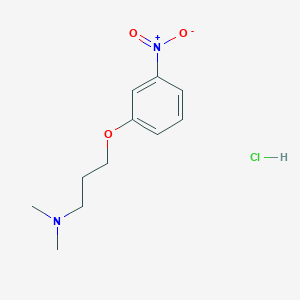
![4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one](/img/structure/B4399398.png)
